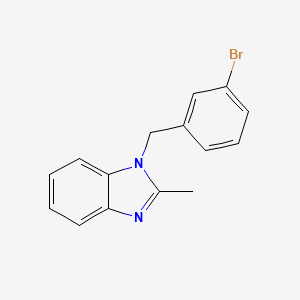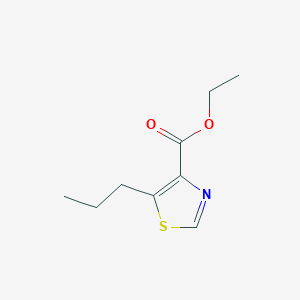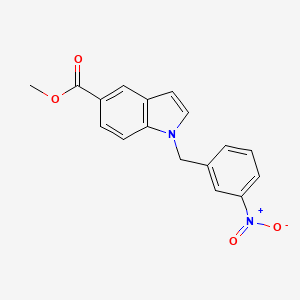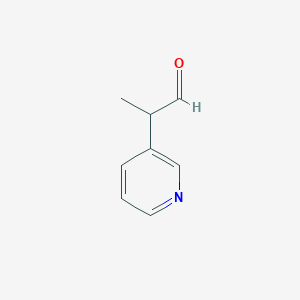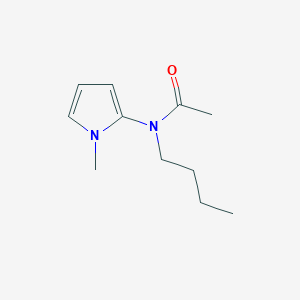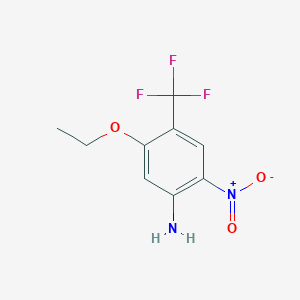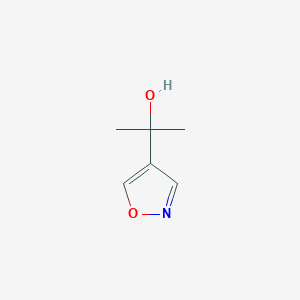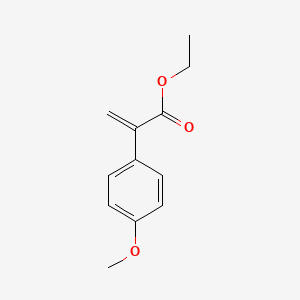
Ethyl 4-Methoxyatropate
Vue d'ensemble
Description
Ethyl 4-Methoxyatropate is an organic compound belonging to the class of acrylates, which are esters of acrylic acid. This compound is characterized by the presence of an ethyl ester group and a methoxyphenyl group attached to the alpha position of the acrylate moiety. Acrylates are widely used in various industrial applications due to their high reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-Methoxyatropate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl alpha-(4-methoxyphenyl)acrylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-Methoxyatropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction may produce 4-methoxyphenylethanol .
Applications De Recherche Scientifique
Ethyl 4-Methoxyatropate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as flexibility, clarity, and resistance to heat and aging.
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of coatings, adhesives, and other materials that require high-performance properties.
Mécanisme D'action
The mechanism of action of ethyl alpha-(4-methoxyphenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions to form long-chain polymers with desirable properties. The methoxy group on the phenyl ring can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of ethyl alpha-(4-methoxyphenyl)acrylate depend on its specific application. In polymer chemistry, the compound acts as a monomer that can be polymerized to form various polymeric materials. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-8H,2,4H2,1,3H3 |
Clé InChI |
WMICOYZMDBZOPG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
